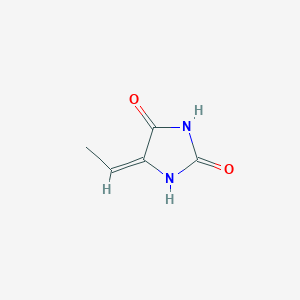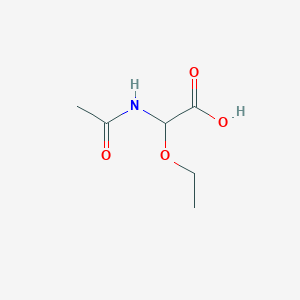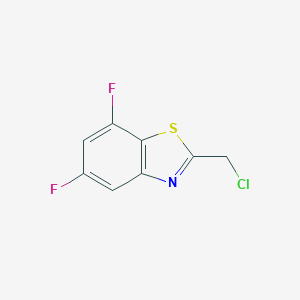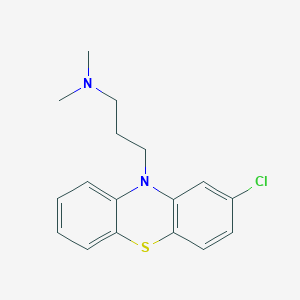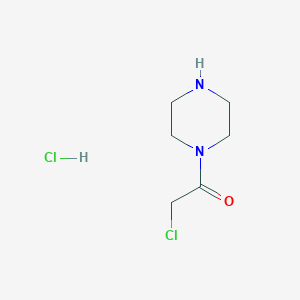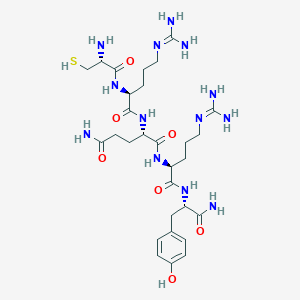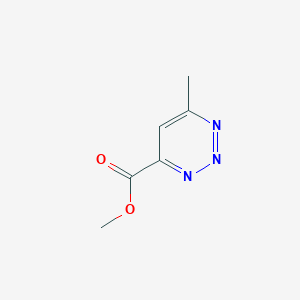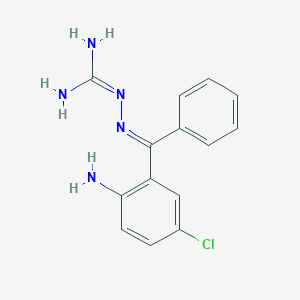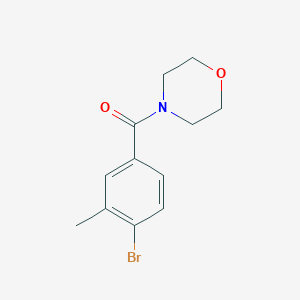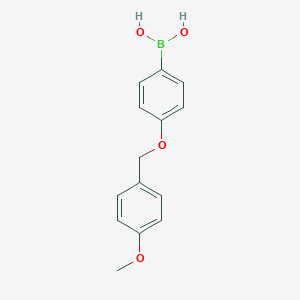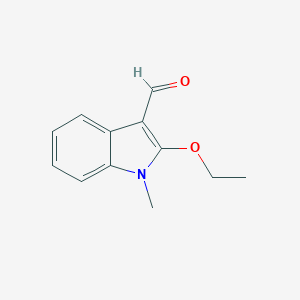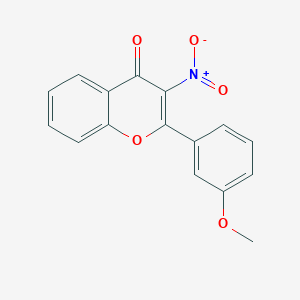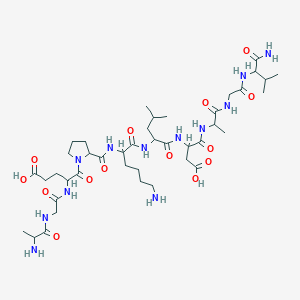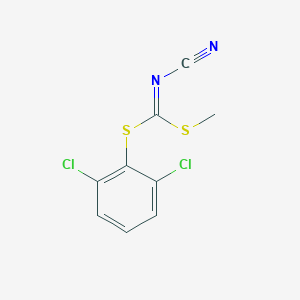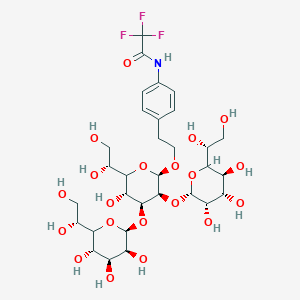
3FAPE-Hhh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
In recent years, the development of new synthesis methods has led to the discovery of novel compounds with potential applications in various fields. One such compound is 3FAPE-Hhh, which has gained attention due to its unique properties and potential applications in scientific research.
Mechanism Of Action
The mechanism of action of 3FAPE-Hhh is not fully understood. However, it is believed to act by binding to specific biological targets and modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and other biological processes.
Biochemical And Physiological Effects
Studies have shown that 3FAPE-Hhh can have various biochemical and physiological effects. For example, it has been shown to inhibit the activity of certain enzymes, including kinases and proteases. It has also been shown to modulate the activity of certain receptors, including G protein-coupled receptors (GPCRs). These effects can lead to changes in cellular signaling pathways and gene expression, which can have downstream effects on various physiological processes.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3FAPE-Hhh in lab experiments is its potency and specificity. The compound has been shown to exhibit potent activity against various biological targets, making it a useful tool for studying these targets. However, one of the limitations of using 3FAPE-Hhh is its potential toxicity. The compound has not been extensively studied for its toxicity profile, and caution should be exercised when handling and using it in lab experiments.
Future Directions
There are several future directions for research on 3FAPE-Hhh. One area of interest is the development of new derivatives and analogs of the compound with improved potency and selectivity. Another area of interest is the investigation of the compound's potential applications in various disease models, including cancer and neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 3FAPE-Hhh and its potential therapeutic applications.
Conclusion
In conclusion, 3FAPE-Hhh is a novel compound with potential applications in various fields of scientific research. Its unique properties and potent activity against various biological targets make it a promising candidate for the development of new drugs and therapies. However, further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
3FAPE-Hhh is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of a palladium catalyst, which facilitates the coupling reaction between an aryl halide and an alkyne. The resulting intermediate is then subjected to a series of reactions, including oxidation and reduction, to form the final product.
Scientific Research Applications
3FAPE-Hhh has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has been shown to exhibit potent activity against various biological targets, including enzymes and receptors. This makes it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
142270-34-6 |
|---|---|
Product Name |
3FAPE-Hhh |
Molecular Formula |
C31H46F3NO20 |
Molecular Weight |
809.7 g/mol |
IUPAC Name |
N-[4-[2-[(2R,3S,4S,5R)-6-[(1R)-1,2-dihydroxyethyl]-3,4-bis[[(2S,3S,4S,5S)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy]-5-hydroxyoxan-2-yl]oxyethyl]phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C31H46F3NO20/c32-31(33,34)30(49)35-11-3-1-10(2-4-11)5-6-50-29-26(55-28-20(47)16(43)18(45)23(52-28)13(40)8-37)25(21(48)24(53-29)14(41)9-38)54-27-19(46)15(42)17(44)22(51-27)12(39)7-36/h1-4,12-29,36-48H,5-9H2,(H,35,49)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21-,22?,23?,24?,25+,26+,27+,28+,29-/m1/s1 |
InChI Key |
TXYCCNGCDORROL-LOIWZGSKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CCO[C@H]2[C@H]([C@H]([C@@H](C(O2)[C@@H](CO)O)O)O[C@H]3[C@H]([C@H]([C@@H](C(O3)[C@@H](CO)O)O)O)O)O[C@H]4[C@H]([C@H]([C@@H](C(O4)[C@@H](CO)O)O)O)O)NC(=O)C(F)(F)F |
SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)C(CO)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)NC(=O)C(F)(F)F |
Canonical SMILES |
C1=CC(=CC=C1CCOC2C(C(C(C(O2)C(CO)O)O)OC3C(C(C(C(O3)C(CO)O)O)O)O)OC4C(C(C(C(O4)C(CO)O)O)O)O)NC(=O)C(F)(F)F |
synonyms |
2-(4-trifluoroacetamidophenyl)ethyl O-heptopyranosyl-1-7-O-heptopyranosyl-1-3-heptopyranoside 3FAPE-HHH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



